

An In-depth Technical Guide to 4-Bromodiphenylamine: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Bromodiphenylamine*

Cat. No.: *B1276324*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Bromodiphenylamine**, a halogenated aromatic amine with significant applications as a chemical intermediate in the synthesis of various organic compounds. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and outlines methods for its purification and characterization using modern analytical techniques.

Core Properties of 4-Bromodiphenylamine

4-Bromodiphenylamine, identified by the CAS Number 54446-36-5, is a solid organic compound.^[1] Its core properties are summarized in the table below, providing a valuable resource for researchers and chemists.

Property	Value	Reference
CAS Number	54446-36-5	[1]
Molecular Formula	C ₁₂ H ₁₀ BrN	[1]
Molecular Weight	248.12 g/mol	[1]
Appearance	Solid	
Melting Point	85-89 °C	
Boiling Point	318 °C (lit.)	
Solubility	Soluble in toluene	
Density	1.445±0.06 g/cm ³ (Predicted)	
pKa	0.11±0.20 (Predicted)	

Safety Information:

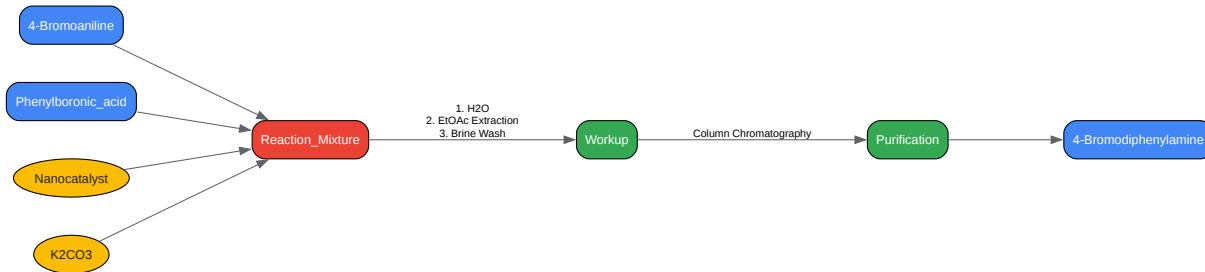
Hazard Statement	Precautionary Statement
H302, H315, H318, H335, H411	P261, P273, P280, P301 + P312, P302 + P352, P305 + P351 + P338

Synthesis of 4-Bromodiphenylamine

The synthesis of **4-Bromodiphenylamine** can be achieved through a nanocatalyst-mediated cross-coupling reaction between 4-bromoaniline and phenylboronic acid.[\[2\]](#) This method offers a straightforward route to the desired product.

Experimental Protocol: Synthesis

Materials:


- 4-Bromoaniline
- Phenylboronic acid

- Potassium carbonate (K_2CO_3)
- Nanocatalyst
- Methanol (MeOH)
- Water (H_2O)
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel (60-120 mesh)
- Hexane

Procedure:

- In a 50 mL round-bottomed flask, combine 4-bromoaniline (0.5 mmol), phenylboronic acid (1 mmol), K_2CO_3 (1.5 mmol), and the nanocatalyst (30 mol% with respect to the 4-bromoaniline substrate).[2]
- Add a 1:1 mixture of MeOH and H_2O to the flask.[2]
- Stir the reaction mixture at room temperature under air.[2]
- Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).[2]
- Upon completion, dilute the mixture with H_2O .[2]
- Extract the product with EtOAc (3 x).[2]
- Combine the organic extracts and wash with brine (3 x).[2]
- Dry the organic layer over anhydrous Na_2SO_4 .[2]

- Purify the crude product by column chromatography on silica gel, eluting with an EtOAc-hexane solvent system.[2]

[Click to download full resolution via product page](#)

Synthesis Workflow for 4-Bromodiphenylamine

Purification of 4-Bromodiphenylamine

The primary method for purifying the synthesized **4-Bromodiphenylamine** is column chromatography, as described in the synthesis protocol.[2] For further purification, recrystallization can be employed. The choice of solvent is critical for successful recrystallization.

Experimental Protocol: Purification by Recrystallization

Solvent Selection:

The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. A common solvent system for similar compounds is a mixture of a polar solvent in which the compound is soluble (e.g., ethanol, acetone) and a non-polar solvent in which it is less soluble (e.g., hexane, water). For **4-Bromodiphenylamine**, a good starting point would be an ethanol/water or toluene/hexane mixture.

Procedure:

- Dissolve the crude **4-Bromodiphenylamine** in a minimal amount of the hot primary solvent (e.g., ethanol or toluene).
- If any insoluble impurities remain, perform a hot filtration.
- Slowly add the anti-solvent (e.g., water or hexane) to the hot solution until the solution becomes slightly cloudy.
- Allow the solution to cool slowly to room temperature.
- Further cool the flask in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold solvent mixture.
- Dry the purified crystals under vacuum.

Analytical Characterization

The identity and purity of the synthesized **4-Bromodiphenylamine** can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for elucidating the structure of organic molecules.

Experimental Conditions (General):

- Spectrometer: A standard NMR spectrometer (e.g., 300 or 500 MHz).
- Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
- Internal Standard: Tetramethylsilane (TMS).

The expected ¹H NMR spectrum would show distinct signals for the aromatic protons, and the ¹³C NMR spectrum would show the corresponding signals for the carbon atoms in the

molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate the compound from any volatile impurities and to determine its molecular weight and fragmentation pattern.

Experimental Conditions (General):

- Gas Chromatograph: Equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
- Carrier Gas: Helium.
- Injection Mode: Split or splitless.
- Oven Temperature Program: A temperature gradient to ensure good separation.
- Mass Spectrometer: Operated in electron ionization (EI) mode.

The mass spectrum of **4-Bromodiphenylamine** is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic peaks for the bromine atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides information about the functional groups present in the molecule.

Sample Preparation:

The sample can be prepared as a KBr pellet or a thin film on a salt plate.

The FT-IR spectrum of **4-Bromodiphenylamine** will exhibit characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic rings, and C-N stretching.

Applications in Drug Development

While **4-Bromodiphenylamine** itself is not known to have significant biological activity, it serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of bromo-substituted aromatic amines are being investigated for their antimicrobial and other biological activities. The bromo-substituent provides a reactive handle for further chemical modifications through cross-coupling reactions, allowing for the construction of diverse molecular scaffolds for drug discovery.

As **4-Bromodiphenylamine** is primarily a synthetic intermediate, there is no established signaling pathway directly associated with it. However, should it be used as a precursor in the synthesis of a biologically active compound, the signaling pathway of that final product would be of interest. For example, if a derivative were found to be an inhibitor of a specific enzyme, the diagram would illustrate the enzyme's role in a larger biological cascade.

[Click to download full resolution via product page](#)

From Intermediate to Biological Action

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromodiphenylamine | C₁₂H₁₀BrN | CID 6425786 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromodiphenylamine synthesis - chemicalbook [chemicalbook.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromodiphenylamine: Properties, Synthesis, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1276324#4-bromodiphenylamine-cas-number-and-properties\]](https://www.benchchem.com/product/b1276324#4-bromodiphenylamine-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com